

# An In-depth Technical Guide to the Physicochemical Characteristics of Difluorinated Phenylalanine

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## Compound of Interest

Compound Name: *Boc-3,4-difluoro-L-phenylalanine*

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The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry and chemical biology. Among these, difluorinated phenylalanine isomers are of particular interest due to their ability to fine-tune the physicochemical and biological properties of peptides and proteins. The introduction of two fluorine atoms onto the phenyl ring can profoundly alter a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, thereby influencing its efficacy and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of various difluorinated phenylalanine isomers, details the experimental protocols for their determination, and visualizes relevant experimental workflows and biological pathways.

## Core Physicochemical Properties

The precise positioning of the two fluorine atoms on the phenyl ring of phenylalanine gives rise to several isomers, each with a unique set of physicochemical properties. While extensive experimental data for every isomer is not always readily available, a combination of predicted and experimental values provides valuable insights for researchers.

## Data Presentation: Physicochemical Properties of Difluorinated Phenylalanine Isomers

The following tables summarize the available quantitative data for various difluorinated phenylalanine isomers, alongside the parent compound, L-phenylalanine, for comparison. It is important to note that many of the available pKa and logP values are computationally predicted and should be considered as estimates.

Table 1: General and Predicted Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Predicted Boiling Point (°C)	Predicted Density (g/cm <sup>3</sup> )	Predicted pKa
L-Phenylalanine	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	165.19	-	-	1.83, 9.13[1]
2,4-Difluoro-L-phenylalanine	C <sub>9</sub> H <sub>9</sub> F <sub>2</sub> NO <sub>2</sub>	201.17	306.1 ± 42.0	1.379 ± 0.06	2.20 ± 0.15[2]
2,5-Difluoro-D-phenylalanine	C <sub>9</sub> H <sub>9</sub> F <sub>2</sub> NO <sub>2</sub>	201.17	304.2 ± 42.0	1.379 ± 0.06	2.17 ± 0.15
DL-2,6-Difluorophenylalanine	C <sub>9</sub> H <sub>9</sub> F <sub>2</sub> NO <sub>2</sub>	201.17	301.1 ± 42.0	1.379	2.20 ± 0.10[3]
3,4-Difluoro-L-phenylalanine	C <sub>9</sub> H <sub>9</sub> F <sub>2</sub> NO <sub>2</sub>	201.17	-	-	-
3,5-Difluoro-L-phenylalanine	C <sub>9</sub> H <sub>9</sub> F <sub>2</sub> NO <sub>2</sub>	201.17	-	-	-

Note: Predicted values are sourced from chemical suppliers and databases and may vary. Experimental validation is recommended.

Table 2: Lipophilicity and Solubility Data

Compound	Computed XLogP3	Experimental logP	Aqueous Solubility
L-Phenylalanine	-1.5[1]	-1.38[1]	26.4 g/L at 25°C[3]
2,4-Difluoro-L-phenylalanine	-	-	Data not available
2,5-Difluoro-D-phenylalanine	-	-	Data not available
Fmoc-2,6-Difluoro-L-Phenylalanine	4.8[4]	-	Data not available
3,4-Difluoro-D-phenylalanine	-1.8[5]	-	Data not available
3,4-Difluoro-L-phenylalanine	-1.8[6]	-	Data not available
3,5-Difluoro-L-phenylalanine	-1.2[7]	-	Data not available
Boc-3,5-difluoro-D-phenylalanine	2.7[8]	-	Data not available

Note: XLogP3 are computationally predicted values. The logP of protected amino acids (Fmoc, Boc) is significantly different from the free amino acid.

## Experimental Protocols

Accurate determination of the physicochemical properties of difluorinated phenylalanine isomers is crucial for their effective application in research and development. The following are detailed methodologies for key experiments.

### Protocol 1: Determination of pKa by <sup>19</sup>F NMR Spectroscopy

This method is particularly advantageous for fluorinated compounds, as the <sup>19</sup>F chemical shift is highly sensitive to changes in the electronic environment upon protonation or deprotonation.

#### Materials:

- Difluorinated phenylalanine isomer
- Deuterated water ( $D_2O$ )
- Standard acid (e.g., DCl) and base (e.g., NaOD) solutions of known concentration
- NMR tubes
- NMR spectrometer with a fluorine probe

#### Procedure:

- Prepare a stock solution of the difluorinated phenylalanine isomer in  $D_2O$ .
- Create a series of NMR samples with varying pD values by adding precise amounts of standard acid or base to aliquots of the stock solution.
- Record the  $^{19}F$  NMR spectrum for each sample.
- Measure the  $^{19}F$  chemical shift ( $\delta$ ) at each pD.
- Plot the chemical shift ( $\delta$ ) as a function of pD.
- Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit) to determine the pKa. The pKa is the pD at the inflection point of the titration curve.

## Protocol 2: Determination of logP by the Shake-Flask Method with $^{19}F$ NMR Detection

The shake-flask method is the gold standard for logP determination, and the use of  $^{19}F$  NMR for quantification is highly accurate for fluorinated compounds.<sup>[9]</sup>

#### Materials:

- Difluorinated phenylalanine isomer

- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- A suitable, fluorinated reference compound with a known logP value[9]
- Volumetric flasks, pipettes, and separatory funnels
- Vortex mixer
- Centrifuge
- NMR spectrometer with a fluorine probe

Procedure:

- Prepare a stock solution of the difluorinated phenylalanine and the reference compound in a suitable solvent.
- In a separatory funnel, combine a known volume of the stock solution with pre-saturated n-octanol and pre-saturated water.
- Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
- Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
- Carefully collect aliquots from both the n-octanol and aqueous phases.
- Record the  $^{19}\text{F}$  NMR spectrum for each aliquot.
- Determine the ratio of the integrals of the difluorinated phenylalanine to the reference compound in both phases.
- Calculate the logP value using the known logP of the reference compound and the measured integral ratios.[9]

## Protocol 3: Determination of Aqueous Solubility

This protocol outlines a common method for determining the thermodynamic solubility of an amino acid in water.[10]

Materials:

- Difluorinated phenylalanine isomer (solid)
- Deionized water
- Thermostated shaker or water bath
- Microcentrifuge
- HPLC system with a suitable column and detector (e.g., UV-Vis)
- Calibrated analytical balance

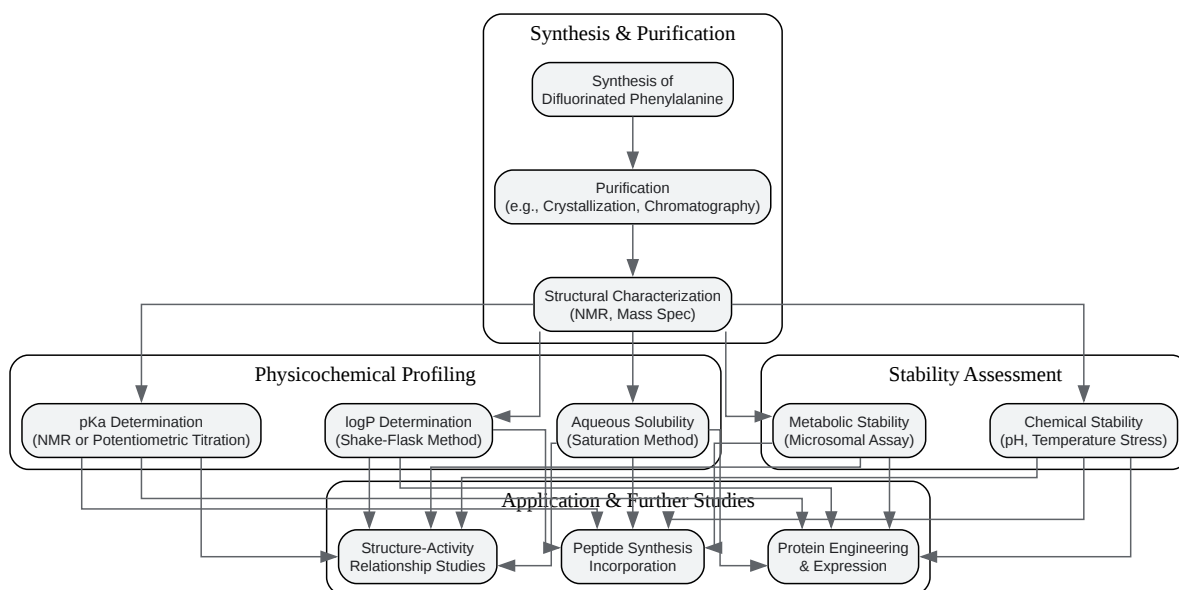
Procedure:

- Add an excess amount of the solid difluorinated phenylalanine to a known volume of deionized water in a sealed vial.
- Equilibrate the suspension at a constant temperature (e.g., 25°C) in a shaker or water bath for an extended period (e.g., 24-48 hours) to ensure saturation.
- After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant.
- Prepare a series of standard solutions of the difluorinated phenylalanine of known concentrations.
- Analyze the standard solutions and the supernatant aliquot by HPLC to determine the concentration of the dissolved compound.
- The concentration of the supernatant corresponds to the aqueous solubility of the compound at that temperature.

## Visualizations: Workflows and Pathways

### Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel difluorinated phenylalanine analog.



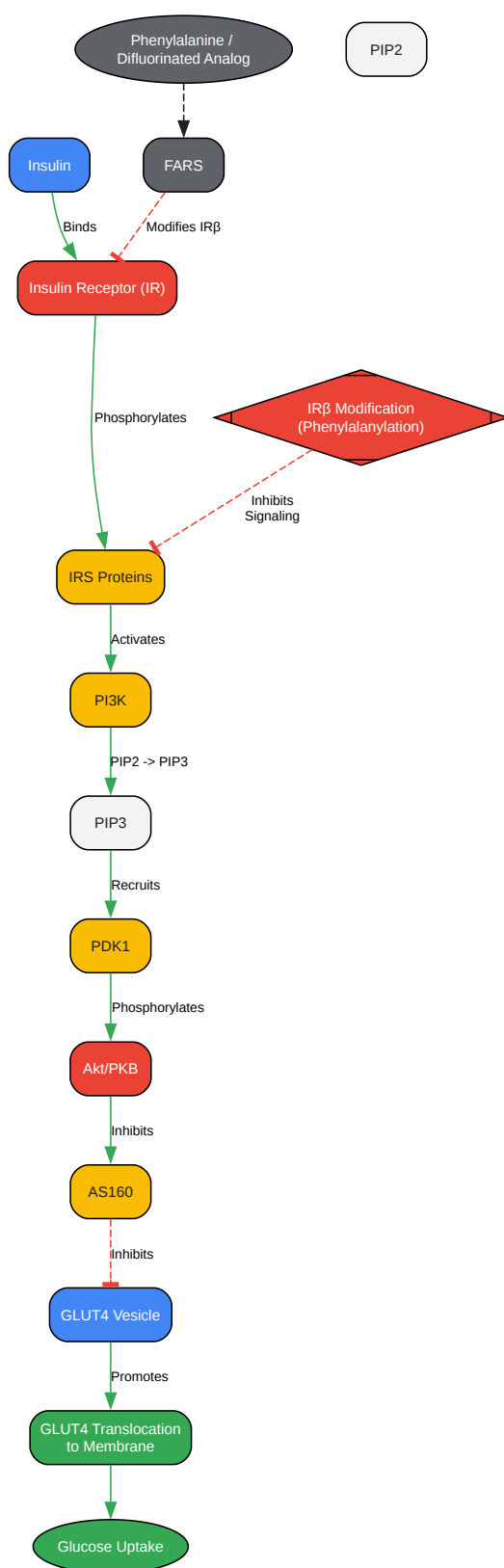
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Workflow for the characterization of difluorinated phenylalanine.

## Representative Signaling Pathway: Insulin Signaling

While a specific signaling pathway uniquely modulated by a difluorinated phenylalanine isomer is not yet well-defined in the literature, the insulin signaling pathway serves as an excellent example of a complex biological cascade that can be influenced by amino acid metabolism and its derivatives. Phenylalanine itself has been shown to impair insulin signaling.<sup>[11][12]</sup> The introduction of fluorine can alter the interaction of phenylalanine analogs with components of this pathway.





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